Cas no 1506324-36-2 (ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate)
ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1506324-36-2
- EN300-34967295
- ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate
- ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate
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- Inchi: 1S/C17H17N3O3/c1-2-22-17(21)14-15(18)20-10-6-9-13(16(20)19-14)23-11-12-7-4-3-5-8-12/h3-10H,2,11,18H2,1H3
- InChI Key: RBYQZNKGXPMHFI-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=CN2C(=C(C(=O)OCC)N=C21)N
Computed Properties
- Exact Mass: 311.12699141g/mol
- Monoisotopic Mass: 311.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 78.8Ų
ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-34967295-0.05g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 95.0% | 0.05g |
$1404.0 | 2025-03-18 | |
| Enamine | EN300-34967295-0.1g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 95.0% | 0.1g |
$1471.0 | 2025-03-18 | |
| Enamine | EN300-34967295-0.25g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 95.0% | 0.25g |
$1538.0 | 2025-03-18 | |
| Enamine | EN300-34967295-0.5g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 95.0% | 0.5g |
$1605.0 | 2025-03-18 | |
| Enamine | EN300-34967295-1.0g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 95.0% | 1.0g |
$1671.0 | 2025-03-18 | |
| Enamine | EN300-34967295-2.5g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 95.0% | 2.5g |
$3276.0 | 2025-03-18 | |
| Enamine | EN300-34967295-5.0g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 95.0% | 5.0g |
$4848.0 | 2025-03-18 | |
| Enamine | EN300-34967295-10.0g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 95.0% | 10.0g |
$7189.0 | 2025-03-18 | |
| Enamine | EN300-34967295-1g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 1g |
$1671.0 | 2023-09-03 | ||
| Enamine | EN300-34967295-5g |
ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
1506324-36-2 | 5g |
$4848.0 | 2023-09-03 |
ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on ethyl 3-amino-8-(benzyloxy)imidazo1,2-apyridine-2-carboxylate
Comprehensive Overview of Ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1506324-36-2)
The compound ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1506324-36-2) is a specialized heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring an imidazo[1,2-a]pyridine core, has garnered attention due to its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for imidazo[1,2-a]pyridine derivatives has surged, driven by their pharmacological properties. The benzyloxy and ethyl carboxylate functional groups in this compound enhance its solubility and reactivity, making it a valuable intermediate for synthetic modifications. This aligns with the growing trend of structure-activity relationship (SAR) studies, where small structural changes can lead to significant improvements in efficacy and selectivity.
From an industrial perspective, CAS No. 1506324-36-2 is often discussed in the context of green chemistry and sustainable synthesis. With increasing environmental regulations, researchers are optimizing its production using catalytic methods and solvent-free reactions. These advancements address common search queries like "eco-friendly synthesis of heterocycles" or "scalable routes for imidazo[1,2-a]pyridines," reflecting the intersection of innovation and sustainability.
The compound's 3-amino group further expands its utility in click chemistry and bioconjugation, areas frequently searched by medicinal chemists. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) enables the rapid assembly of complex architectures, a hot topic in fragment-based drug design. Such features make it a recurring subject in patents and publications related to anticancer and anti-inflammatory drug candidates.
Analytical characterization of ethyl 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate typically involves HPLC, NMR, and mass spectrometry, techniques often queried by quality control professionals. Stability studies under varying pH and temperature conditions are also critical, as they inform storage protocols—a practical concern for laboratories handling this compound.
In summary, CAS No. 1506324-36-2 represents a nexus of synthetic versatility and biomedical relevance. Its alignment with trends like targeted therapy and high-throughput screening ensures its continued prominence in scientific discourse, while its adaptable structure meets the evolving needs of modern organic chemistry.
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